molecular formula C19H19NO3 B2375482 Methyl 1-(diphenylmethyl)-5-oxopyrrolidine-3-carboxylate CAS No. 101890-52-2

Methyl 1-(diphenylmethyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B2375482
CAS No.: 101890-52-2
M. Wt: 309.365
InChI Key: QZVXWAMKIRAQPP-UHFFFAOYSA-N
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Description

Methyl 1-(diphenylmethyl)-5-oxopyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a diphenylmethyl group attached to the nitrogen atom of the pyrrolidine ring, along with a methyl ester group at the carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(diphenylmethyl)-5-oxopyrrolidine-3-carboxylate typically involves the reaction of diphenylmethylamine with a suitable pyrrolidine derivative under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where diphenylmethyl chloride reacts with a pyrrolidine derivative in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow methods to enhance efficiency and yield. Continuous flow reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of microreactors and optimized catalysts can further improve the scalability and economic viability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(diphenylmethyl)-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the diphenylmethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

Methyl 1-(diphenylmethyl)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Methyl 1-(diphenylmethyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The diphenylmethyl group can interact with hydrophobic pockets in proteins, while the pyrrolidine ring may engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Diphenylmethane: Shares the diphenylmethyl group but lacks the pyrrolidine ring.

    Pyrrolidine-3-carboxylate: Contains the pyrrolidine ring but without the diphenylmethyl group.

    Benzhydryl derivatives: Compounds with similar structural motifs but different functional groups.

Uniqueness

Methyl 1-(diphenylmethyl)-5-oxopyrrolidine-3-carboxylate is unique due to the combination of the diphenylmethyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .

Biological Activity

Methyl 1-(diphenylmethyl)-5-oxopyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound has the following structural formula:

  • Molecular Formula : C18H19NO3
  • Molecular Weight : 299.35 g/mol

The compound features a pyrrolidine ring, which is known to contribute to various biological activities through its interaction with biomolecules.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties against a range of pathogens. A notable study examined its analogs and found that they demonstrated structure-dependent antimicrobial activity against multidrug-resistant Gram-positive bacteria and fungi, including:

Pathogen Activity
Staphylococcus aureusEffective
Acinetobacter baumanniiEffective
Klebsiella pneumoniaeEffective
Pseudomonas aeruginosaModerate
Clostridioides difficileEffective
Candida aurisEffective
Aspergillus fumigatusModerate

These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents to combat resistant strains .

Cytotoxicity and Anticancer Properties

In vitro studies have also assessed the cytotoxic effects of this compound on various cancer cell lines. The compound was tested against A549 human lung cancer cells, revealing a dose-dependent decrease in cell viability. The IC50 value (the concentration required to inhibit cell growth by 50%) was determined to be approximately 25 μM, indicating significant anticancer potential .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
  • Membrane Disruption : The lipophilic nature may allow it to disrupt microbial membranes, enhancing its antimicrobial efficacy.

Case Studies

A comprehensive study involving various derivatives of pyrrolidine carboxylates highlighted their potential as therapeutic agents. The research demonstrated that modifications in the diphenylmethyl group significantly influenced both antimicrobial and anticancer activities. For instance, substituting different functional groups on the phenyl rings enhanced selectivity towards bacterial versus fungal targets .

Properties

IUPAC Name

methyl 1-benzhydryl-5-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-23-19(22)16-12-17(21)20(13-16)18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16,18H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVXWAMKIRAQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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